

An In-depth Technical Guide to N-methylsulfamide: Chemical Structure and Analysis

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Compound of Interest

Compound Name: (Methylsulfamoyl)amine

Cat. No.: B106483

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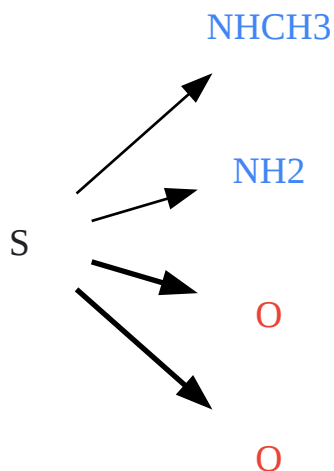
Abstract

N-methylsulfamide, a simple sulfonamide derivative, holds potential interest in medicinal chemistry and drug development due to the prevalence of the sulfamide moiety in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for N-methylsulfamide. Detailed experimental protocols for its synthesis and analysis using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are presented. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

N-methylsulfamide possesses a straightforward molecular structure characterized by a central sulfonyl group bonded to an amino group and a methylamino group.

Chemical Structure:



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Caption: 2D Chemical Structure of N-methylsulfamide.

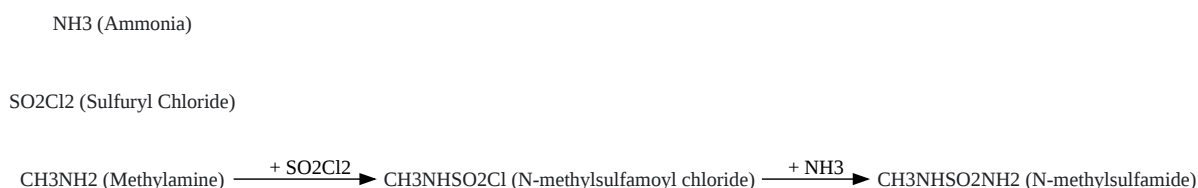
Physicochemical Properties:

Property	Value	Source
CAS Number	72179-84-1	[1]
Molecular Formula	CH ₆ N ₂ O ₂ S	[1]
Molecular Weight	110.14 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	65-66 °C	[2]
Boiling Point	206-252 °C	[2]
Solubility	Soluble in water	[2]
InChI	InChI=1S/CH ₆ N ₂ O ₂ S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5)	
SMILES	CNS(=O)(=O)N	

Synthesis of N-methylsulfamide

The synthesis of N-methylsulfamide can be achieved through the reaction of methylamine with sulfuryl chloride, followed by ammonolysis. While a specific detailed protocol for N-methylsulfamide is not widely published, a general and adaptable procedure for the synthesis of N-substituted sulfamides is presented below. This protocol is based on established methods for sulfonamide synthesis.[3]

Reaction Scheme:



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Caption: Synthesis pathway of N-methylsulfamide.

Experimental Protocol: Synthesis of N-methylsulfamide

Materials:

- Methylamine (solution in a suitable solvent, e.g., THF or water)
- Sulfuryl chloride (SO₂Cl₂)
- Ammonia (aqueous solution or gas)
- Anhydrous diethyl ether or other suitable organic solvent
- Sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

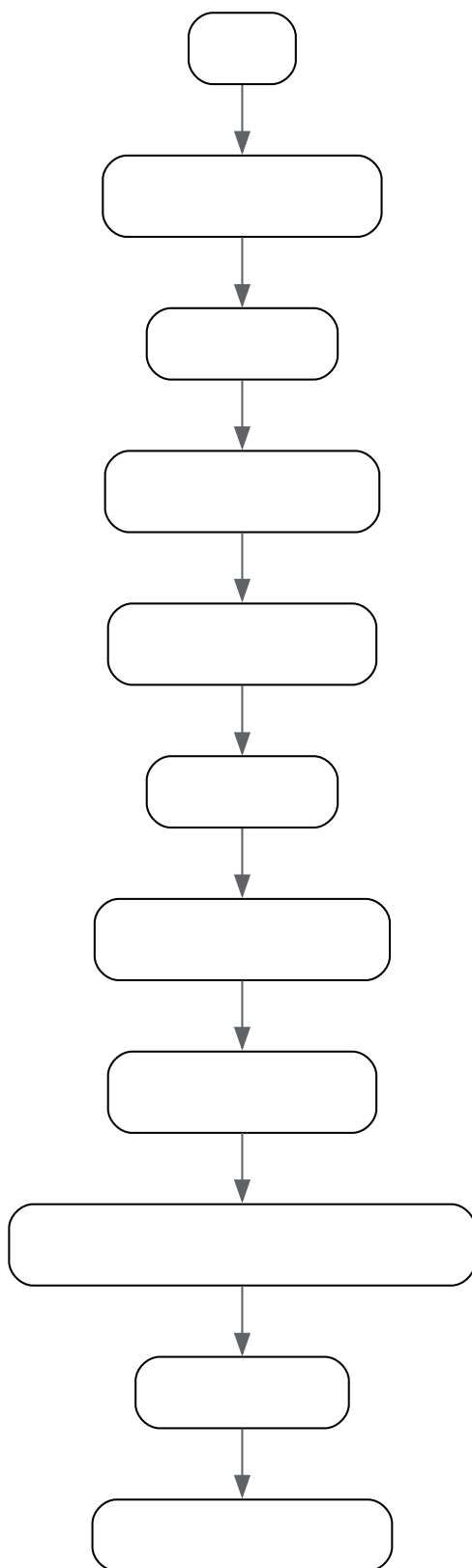
- Ice bath
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Formation of N-methylsulfamoyl chloride:
 - In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve methylamine in an anhydrous solvent (e.g., diethyl ether) and cool the solution in an ice bath to 0-5 °C.
 - Slowly add an equimolar amount of sulfonyl chloride dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
 - The formation of N-methylsulfamoyl chloride can be monitored by thin-layer chromatography (TLC).
- Ammonolysis:
 - Cool the reaction mixture containing N-methylsulfamoyl chloride back to 0-5 °C in an ice bath.
 - Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.
 - A white precipitate of N-methylsulfamide should form.
 - Continue stirring for another 1-2 hours at room temperature to ensure the completion of the reaction.

- Work-up and Purification:
 - If a precipitate has formed, filter the solid and wash it with cold water.
 - If the product remains in the organic phase, transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methylsulfamide.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Logical Workflow for Synthesis:



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Caption: Workflow for the synthesis of N-methylsulfamide.

Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of N-methylsulfamide. Predicted chemical shifts are based on the analysis of similar sulfonamide structures.

Predicted NMR Data:

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
¹ H NMR			
-NH ₂	4.5 - 5.5	Broad singlet	Chemical shift is solvent and concentration dependent.
-NH-CH ₃	4.0 - 5.0	Quartet (due to coupling with -CH ₃) or broad singlet	Exchangeable proton; coupling may not be observed.
-CH ₃	2.5 - 3.0	Doublet (due to coupling with -NH)	
¹³ C NMR			
-CH ₃	25 - 35	Singlet	

Experimental Protocol: NMR Analysis

Sample Preparation:

- Dissolve 5-10 mg of purified N-methylsulfamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumental Parameters (General):

- Spectrometer: 300 MHz or higher field strength.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (adjust for desired signal-to-noise ratio).
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-methylsulfamide, aiding in its identification.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of N-methylsulfamide under EI conditions is expected to involve cleavage of the S-N bonds and loss of small neutral molecules.

m/z	Proposed Fragment
110	$[M]^+$ (Molecular ion)
94	$[M - NH_2]^+$
80	$[M - CH_3NH]^+$
79	$[SO_2NH]^+$
64	$[SO_2]^+$
44	$[CH_3NH]^+$
30	$[CH_3N]^+$

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) method is suitable for the analysis of the relatively volatile N-methylsulfamide.

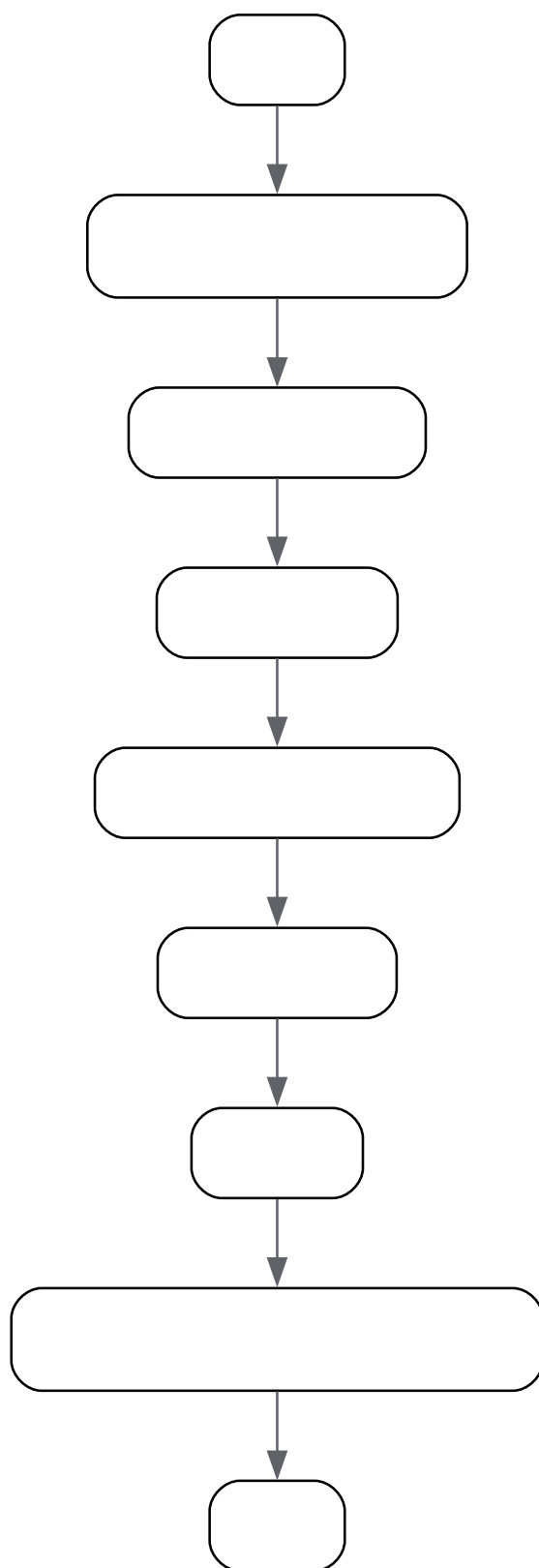
Sample Preparation:

- Prepare a stock solution of N-methylsulfamide in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a series of dilutions to determine the linear range and limit of detection.

GC-MS Conditions (General):

Parameter	Value
Gas Chromatograph	
Column	DB-5ms or equivalent (30 m x 0.25 mm, 0.25 μ m film thickness)
Injection Mode	Splitless
Injection Volume	1 μ L
Inlet Temperature	250 $^{\circ}$ C
Oven Program	80 $^{\circ}$ C (hold 2 min), ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min, hold 5 min
Carrier Gas	Helium
Flow Rate	1 mL/min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 30-300
Source Temperature	230 $^{\circ}$ C
Quadrupole Temp.	150 $^{\circ}$ C

Workflow for GC-MS Analysis:



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Caption: Workflow for the GC-MS analysis of N-methylsulfamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of N-methylsulfamide, particularly in complex matrices.

HPLC Conditions (General - for related small sulfonamides):

Parameter	Value
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 210-230 nm

Experimental Protocol: HPLC Analysis

Sample Preparation:

- Prepare a stock solution of N-methylsulfamide in the mobile phase or a compatible solvent (e.g., methanol/water mixture) at 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution.
- For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.

Procedure:

- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the standards and samples.
- Record the chromatograms and integrate the peak corresponding to N-methylsulfamide.

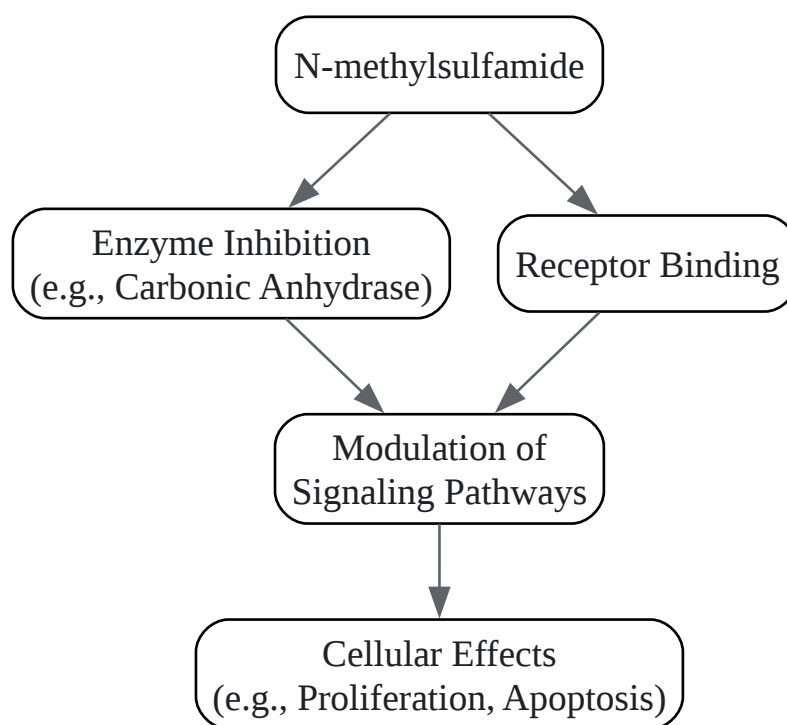
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of N-methylsulfamide in the samples from the calibration curve.

Biological Activity and Signaling Pathways

While the broader class of sulfonamides is well-known for its wide range of biological activities, including antimicrobial and anticancer properties, specific data on the biological targets and signaling pathway interactions of N-methylsulfamide are limited in publicly available literature.

The sulfamide moiety is a key pharmacophore in many enzyme inhibitors. It is conceivable that N-methylsulfamide could interact with enzymes that recognize or are inhibited by other small sulfonamides. Further research is required to elucidate the specific biological activities and mechanisms of action of N-methylsulfamide.

Potential Areas for Investigation:



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Caption: Potential biological investigation pathways for N-methylsulfamide.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analytical methodologies for N-methylsulfamide. The provided protocols for NMR, MS, and HPLC analysis, although based on general methods for related compounds, offer a solid foundation for researchers to develop and validate specific methods for this molecule. The lack of extensive biological data highlights an opportunity for further investigation into the potential therapeutic applications of N-methylsulfamide. The information and diagrams presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

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